1-(2,2-diethoxyethyl)-1H-1,2,4-triazole 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1343256-66-5
VCID: VC3395204
InChI: InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3
SMILES: CCOC(CN1C=NC=N1)OCC
Molecular Formula: C8H15N3O2
Molecular Weight: 185.22 g/mol

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

CAS No.: 1343256-66-5

Cat. No.: VC3395204

Molecular Formula: C8H15N3O2

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole - 1343256-66-5

Specification

CAS No. 1343256-66-5
Molecular Formula C8H15N3O2
Molecular Weight 185.22 g/mol
IUPAC Name 1-(2,2-diethoxyethyl)-1,2,4-triazole
Standard InChI InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3
Standard InChI Key UUEDRXDKAPFPRH-UHFFFAOYSA-N
SMILES CCOC(CN1C=NC=N1)OCC
Canonical SMILES CCOC(CN1C=NC=N1)OCC

Introduction

Chemical Structure and Basic Properties

Structural Features

1-(2,2-diethoxyethyl)-1H-1,2,4-triazole consists of a five-membered 1,2,4-triazole ring with three nitrogen atoms at positions 1, 2, and 4. The distinctive feature of this compound is the 2,2-diethoxyethyl substituent attached to the N1 position of the triazole ring. This creates a structure that combines the biological potential of the triazole core with the chemical versatility provided by the acetal functionality in the side chain.

Physical and Chemical Properties

The physical and chemical properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole can be inferred from its structure and the known properties of related 1,2,4-triazole derivatives. Table 1 summarizes the predicted properties of this compound.

Table 1. Predicted Physical and Chemical Properties of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

PropertyValueNotes
Molecular FormulaC₈H₁₅N₃O₂-
Molecular WeightApproximately 185.23 g/molCalculated based on atomic weights
Physical StateLikely crystalline solidBased on similar triazole derivatives
SolubilitySoluble in polar organic solventsExpected to be soluble in ethanol, chloroform
Melting PointEstimated 90-120°CBased on related triazole compounds
StabilityStable under normal conditionsMay be sensitive to strong acids due to acetal group
pKaApproximately 2.5-3.0Estimated based on similar 1,2,4-triazoles

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectroscopy would be expected to show characteristic signals for the triazole ring protons and the diethoxyethyl moiety. The triazole ring would typically display signals around 8.0-8.5 ppm in ¹H NMR, while the diethoxyethyl group would show signals in the 3.4-4.7 ppm range .

Synthesis Approaches

General Synthetic Routes to 1,2,4-Triazoles

The synthesis of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole would likely involve established methods for preparing 1,2,4-triazole derivatives, followed by N-alkylation with an appropriate diethoxyethyl precursor. Based on common synthetic approaches to 1,2,4-triazoles, several potential routes can be considered.

Synthesis from 1H-1,2,4-triazole

A direct approach would involve the N-alkylation of 1H-1,2,4-triazole with 2-bromo-1,1-diethoxyethane or a similar electrophile. The synthesis of the parent 1H-1,2,4-triazole can be accomplished using the method described in patent CN105906575A, which involves the reaction of formic esters with hydrazine hydrate and ammonium salts .

Table 2. Key Conditions for Synthesis of 1H-1,2,4-triazole

ReactantQuantityConditions
Formic ester (e.g., methyl formate)4.0-5.0 KgUnder sealed pressure
Hydrazine hydrate (85%)2.0 KgSequential addition
Ammonium salt (e.g., ammonium chloride)1.3-2.0 KgThird component added
Reaction temperature120-130°CMaintained for 1-2 hours
Solvent for purification95% ethanolUsed for recrystallization

The general reaction scheme could be represented as:

  • Synthesis of 1H-1,2,4-triazole:

    • Formic ester + Hydrazine hydrate + Ammonium salt → 1H-1,2,4-triazole

  • N-alkylation:

    • 1H-1,2,4-triazole + 2-bromo-1,1-diethoxyethane → 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

Alternative Synthetic Routes

Another potential approach could involve the cyclization of appropriate acylhydrazines or amidrazones with diethoxyacetyl compounds. This method would be similar to the syntheses described for other 1,2,4-triazole derivatives containing various substituents .

Biological ActivityPotentialBasis for Prediction
AntimicrobialModerate to highMany 1,2,4-triazole derivatives exhibit antimicrobial properties
Anti-inflammatoryModerate1,2,4-triazoles have shown ability to reduce cytokine release (TNF-α, IL-6)
NeuroprotectivePossibleRelated derivatives show protection against ischemic brain injury
AntioxidantPossibleSome triazoles activate Nrf2 signaling pathway
AnthelminticLow to moderateActivity reported for some 1,2,4-triazole derivatives

Structure-Activity Relationships

The presence of the 2,2-diethoxyethyl group at the N1 position of the triazole ring could significantly influence the compound's biological activities. The acetal functionality might:

  • Increase lipophilicity and membrane permeability

  • Serve as a prodrug feature, potentially releasing active metabolites after hydrolysis

  • Provide additional hydrogen bond acceptor sites for target binding

  • Influence the compound's metabolic stability and pharmacokinetic profile

Research Status and Future Directions

Current State of Research

While specific research on 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole appears limited in the available literature, the broader field of 1,2,4-triazole derivatives continues to expand. Recent studies have explored various 1,2,4-triazole derivatives for their:

  • Neuroprotective effects against ischemic brain injury

  • Anti-inflammatory properties through modulation of cytokine release

  • Antimicrobial activity against both Gram-positive and Gram-negative bacteria

  • Potential as enzyme inhibitors, particularly in relation to EGFR inhibition

Gaps in Current Knowledge

Several key areas remain unexplored regarding 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole:

  • Optimized synthetic routes and scale-up potential

  • Comprehensive physical and chemical characterization

  • Detailed structure-activity relationships

  • Pharmacokinetic and metabolic profiles

  • Toxicity assessment and safety profile

Suggested Research Directions

Future research on 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole could focus on:

Table 4. Proposed Research Directions for 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole

Research AreaSpecific InvestigationsExpected Outcomes
Synthesis optimizationDevelopment of efficient, scalable methodsImproved yield, purity, and cost-effectiveness
Structural modificationsCreation of analogs with variations in the acetal groupStructure-activity relationship data
Biological screeningTesting against bacterial, fungal, and inflammatory targetsIdentification of primary bioactivities
Mechanism of actionInvestigation of molecular targets and pathwaysUnderstanding of biochemical interactions
In vivo studiesEfficacy and toxicity in animal modelsPreclinical data supporting potential applications

Analytical Methods and Characterization

Spectroscopic Analysis

The characterization of 1-(2,2-diethoxyethyl)-1H-1,2,4-triazole would typically involve multiple spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) for structural confirmation

  • Mass spectrometry for molecular weight verification

  • IR spectroscopy for functional group identification

  • UV-Vis spectroscopy for electronic transitions

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for:

  • Assessing the purity of synthesized compounds

  • Monitoring reaction progress

  • Analyzing degradation patterns

  • Conducting stability studies

Crystallographic Analysis

X-ray crystallography could provide definitive structural information, including:

  • Bond lengths and angles

  • Molecular conformation

  • Crystal packing arrangements

  • Intermolecular interactions

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